

Technical Support Center: Managing Fenebrutinib-Induced Liver Enzyme Elevation

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Compound of Interest		
Compound Name:	Fenebrutinib	
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This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring and managing liver enzyme elevations observed in clinical studies of **fenebrutinib**.

Frequently Asked Questions (FAQs)

Q1: What is fenebrutinib and its mechanism of action?

Fenebrutinib is an investigational, oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is an enzyme crucial for the development and activation of B-cells and is also involved in activating innate immune system cells like microglia and macrophages. [1][3] By inhibiting BTK, **fenebrutinib** dually inhibits both B-cell and microglia activation.[1][4] This mechanism is being investigated for its potential to reduce both the inflammatory disease activity and the progression of disability in conditions like multiple sclerosis (MS).[1][5]

Q2: What is the observed incidence of liver enzyme elevation in **fenebrutinib** studies?

Abnormal hepatic transaminase elevation is one of the more frequently reported adverse events in **fenebrutinib** clinical trials.[4][6] Data from Phase 2 studies show that Grade ≥2 hepatic transaminase elevations were more common in patients receiving **fenebrutinib** compared to placebo across various autoimmune indications.[4][6]

Q3: What are the typical characteristics of **fenebrutinib**-induced liver enzyme elevations?



Based on available data from clinical trials, the observed liver enzyme elevations have been largely asymptomatic.[1][4][7] In the cases that led to a partial clinical hold by the FDA, the elevations in hepatic transaminases, sometimes in conjunction with elevated bilirubin, were suggestive of drug-induced liver injury (DILI).[1][3] Importantly, these elevations returned to normal levels after discontinuing the drug.[1][4][7]

Q4: Is liver enzyme elevation a concern for other BTK inhibitors?

Yes, liver toxicity is considered a potential class effect for BTK inhibitors.[8] Other BTK inhibitors in development for MS, such as tolebrutinib and evobrutinib, have also been placed on partial clinical hold by the FDA due to cases of drug-induced liver injury.[8][9][10][11]

Q5: What is the proposed mechanism for **fenebrutinib**-induced liver toxicity?

The precise mechanism is not fully elucidated. However, **fenebrutinib** is primarily metabolized in the liver by the CYP3A enzyme.[12][13] In vitro studies suggest that **fenebrutinib** can be bioactivated into reactive intermediates, such as iminium, iminoquinone, and aldehyde intermediates.[14][15] These reactive metabolites have the potential to bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for drug-induced liver injury.[14]

Troubleshooting Guide: Managing Elevated Liver Enzymes

If a study participant develops elevated liver enzymes, prompt action is critical. The following guide outlines a systematic approach based on protocols from **fenebrutinib** clinical trials.

Step 1: Immediate Confirmation and Assessment

- Confirm the finding: Repeat the liver function tests (LFTs), including Alanine
 Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin (Tbili), and Direct
 Bilirubin (Dbili), to confirm the initial abnormal result.
- Assess the patient: Perform a clinical evaluation to check for any signs or symptoms of liver injury, such as jaundice, nausea, vomiting, abdominal pain, or fatigue. Although cases have often been asymptomatic, a thorough clinical check is mandatory.[1][4]



Step 2: Adhere to Study-Specific Management Guidelines

- Clinical trial protocols for fenebrutinib include specific guidelines for managing transaminase elevations.[16] These guidelines are crucial for patient safety and data integrity.
- Treatment Discontinuation Criteria: Protocols often specify criteria for discontinuing the study drug. For example, treatment may be discontinued if a participant has an ALT or AST elevation between 3-5 times the upper limit of normal (ULN) that persists for 4 weeks without an alternative cause.[16]
- Reporting: Report the event to the study sponsor and the independent Data Monitoring Committee (iDMC) as per the protocol's requirements.[1][16]

Step 3: Investigate Alternative Causes

- It is essential to rule out other potential causes of liver enzyme elevation.
- Conduct a thorough review of the participant's concomitant medications, including over-thecounter drugs and supplements.[9]
- Screen for viral hepatitis (Hepatitis A, B, C), and other potential liver conditions.
- Consider non-hepatic causes that can lead to elevated transaminases.

Step 4: Continued Monitoring

- After drug discontinuation, continue to monitor the participant's LFTs frequently until the values return to normal levels.[1][4][7]
- Document all actions, communications, and laboratory results meticulously in the participant's study records.

Quantitative Data Summary

The following tables summarize the incidence of hepatic transaminase elevations from Phase 2 studies of **fenebrutinib**.



Table 1: Incidence of Adverse Events (>5%) in Relapsing MS Patients (Phase 2)

Adverse Event	Fenebrutinib 200 mg BID (n=73)	
Abnormal Hepatic Transaminase Elevation	5.5%	
Urinary Tract Infection	5.5%	

Source: Data from an analysis of Phase 2 studies presented at the 2024 ACTRIMS Forum.[4] [6]

Table 2: Frequency of Grade ≥2 Hepatic Transaminase Elevations (Phase 2 Studies)

Patient Population	Fenebrutinib 200 mg BID	Placebo / Standard of Care
Relapsing MS	8.2%	2.8%
Across Autoimmune Indications (Total)	4.0%	1.4%
Rheumatoid Arthritis (RA)	1.9%	1.3%
Systemic Lupus Erythematosus (SLE)	4.5%	2.4%
Chronic Spontaneous Urticaria (CSU)	9.6%	0.0%

Source: Data from an analysis across Phase 2 studies in MS and other autoimmune indications.[4][6]

Experimental Protocols

Liver Safety Monitoring Protocol in Fenebrutinib Clinical Trials

This protocol is a composite of measures described in **fenebrutinib** clinical trial documents and regulatory guidance.[16]

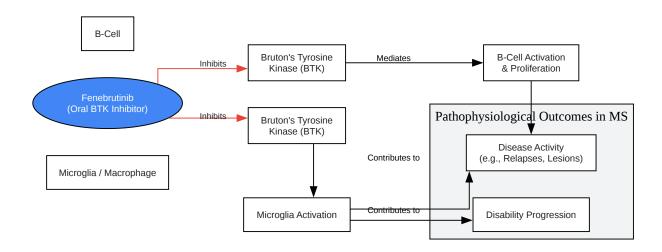
· Screening Phase:



- Exclusion Criteria: Potential participants with ALT or AST levels >2x the upper limit of normal (ULN) are typically excluded from enrollment.[16]
- Baseline Assessment: Collect baseline LFTs (ALT, AST, Tbili, Dbili, Alkaline Phosphatase)
 for all participants before the first dose.
- Treatment Phase Monitoring:
 - Frequent Monitoring: Implement additional monitoring visits specifically for LFTs (ALT, AST, total and direct bilirubin) during the initial phase of treatment, which is the risk period for potential elevations.[16]
 - Regular Schedule: Following the initial intensive period, continue monitoring LFTs at regularly scheduled study visits as outlined in the schedule of activities.[16]
- Management of Abnormal LFTs:
 - The protocol includes detailed guidelines for managing participants with abnormal liver tests, aligning with FDA and CIOMS DILI guidance.[16]
 - Re-testing: Mandate prompt re-testing to confirm any abnormal LFT results.
 - Additional Tests: If elevations are confirmed, additional laboratory tests, including hepatic synthetic function tests (e.g., albumin, prothrombin time), should be conducted.[16]
 - Treatment Interruption/Discontinuation: Provide clear, tiered criteria for interrupting or permanently discontinuing the study drug based on the magnitude and duration of ALT/AST elevations and any concurrent rise in bilirubin.[16]

Visualizations

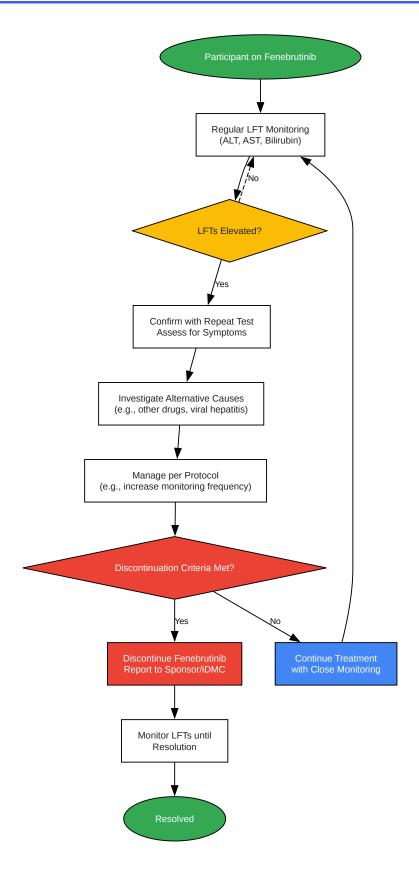




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Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.





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Caption: Clinical workflow for managing elevated liver enzymes.





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Caption: Proposed bioactivation pathway of **fenebrutinib**.

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